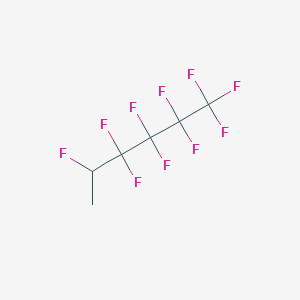

1,1,1,2,2,3,3,4,4,5-Decafluorohexane

Description

Structure

3D Structure

Properties

CAS No. |

155072-58-5 |

|---|---|

Molecular Formula |

C6H4F10 |

Molecular Weight |

266.08 g/mol |

IUPAC Name |

1,1,1,2,2,3,3,4,4,5-decafluorohexane |

InChI |

InChI=1S/C6H4F10/c1-2(7)3(8,9)4(10,11)5(12,13)6(14,15)16/h2H,1H3 |

InChI Key |

VITJFJAWHDIGGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1,1,2,2,3,3,4,4,5 Decafluorohexane

Novel Synthetic Pathways and Reaction Mechanisms

The creation of selectively fluorinated compounds like 1,1,1,2,2,3,3,4,4,5-decafluorohexane has driven the development of sophisticated synthetic methods that offer greater control and efficiency compared to traditional approaches.

Direct fluorination involves the reaction of a hydrocarbon substrate with a highly reactive fluorinating agent.

Elemental Fluorine (F₂): The direct reaction of alkanes with elemental fluorine (F₂) is a classic method for creating carbon-fluorine bonds. numberanalytics.com However, this reaction is notoriously energetic and difficult to control, often characterized as a violent or even explosive process that can lead to extensive C-C bond cleavage and a mixture of over-fluorinated products. quora.comyoutube.com Innovations to tame this reactivity include using diluted F₂ gas (typically with N₂), specialized microreactors for superior heat and mass transfer, and cryogenic conditions to moderate the reaction rate.

Alternative Reagents: Other powerful fluorinating agents can be used for direct fluorination. For instance, chlorine trifluoride has been studied for the fluorination of alkanes, proceeding through a hydride abstraction mechanism. acs.org The reaction of ethane (B1197151) and its fluorinated derivatives with molecular fluorine has been investigated under conditions of very large reactant-to-fluorine ratios to favor the formation of monosubstituted products and study the reaction kinetics. rsc.org

Indirect methods involve synthesizing the target molecule from precursors that are already fluorinated or are more easily functionalized. These multi-step pathways often provide superior selectivity and control over the final product's structure.

Building Block Approach: A common strategy involves the use of fluorinated building blocks. This can include the synthesis from smaller, readily available fluorinated molecules. For example, tetrafluoroethylene (B6358150) can be produced on a large scale and can serve as a precursor in more complex syntheses. wikipedia.org

Deoxyfluorination of Precursors: A highly effective indirect strategy is the deoxyfluorination of precursor molecules containing hydroxyl (alcohol) groups. Reagents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor can replace hydroxyl groups with fluorine. organic-chemistry.org More advanced methods utilize a combination of reagents like perfluoro-1-butanesulfonyl fluoride (B91410) (PBSF) and tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) for the mild fluorination of primary and secondary alcohols. organic-chemistry.org For a molecule like this compound, a potential precursor could be a hexane (B92381) derivative with hydroxyl groups at the desired positions, which are then systematically replaced by fluorine.

Halogen Exchange (Halex) Reactions: The Swarts reaction, a classic example of a Halex reaction, involves treating an alkyl chloride or bromide with a metal fluoride (e.g., SbF₃, KF) to substitute the heavier halogen with fluorine. dovepress.comyoutube.com Modern variations of this reaction provide efficient routes to fluoroalkanes from halogenated precursors.

Catalysis has revolutionized fluorination chemistry by enabling C-F bond formation under milder conditions with enhanced selectivity, which is critical for synthesizing complex molecules. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool. nih.gov Systems using decatungstate catalysts can activate unactivated C-H bonds. In this process, the photocatalyst generates an alkyl radical from the alkane, which is then trapped by an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to form the C-F bond. nih.gov This method is noted for its mild reaction conditions and tolerance of various functional groups. nih.gov

Transition Metal Catalysis: Various transition metals, including silver (Ag), palladium (Pd), and iron (Fe), are used to catalyze fluorination reactions. organic-chemistry.orgnih.govnih.gov Silver-catalyzed decarboxylative fluorination, for instance, allows aliphatic carboxylic acids to be converted into alkyl fluorides using an electrophilic fluorine source like Selectfluor. organic-chemistry.orgmdpi.com This approach is valued for its operational simplicity and broad functional group compatibility. organic-chemistry.orgmdpi.com These catalytic systems can activate substrates, stabilize transition states, and facilitate the formation of the desired fluorinated products with high efficiency. numberanalytics.com

| Catalytic System | Catalyst Type | Fluorine Source | Key Advantages |

|---|---|---|---|

| Decatungstate Photocatalysis | Photocatalyst | NFSI | Activates strong C-H bonds under mild, room-temperature conditions. nih.gov |

| Silver-Catalyzed Decarboxylation | Transition Metal (Ag) | Selectfluor | High functional group tolerance and scalability; uses carboxylic acid precursors. organic-chemistry.orgmdpi.com |

| Iron-Catalyzed Decarboxylation | Transition Metal (Fe) | Selectfluor | Uses an inexpensive and abundant metal catalyst under visible light. organic-chemistry.org |

| Palladium-Catalyzed Deoxyfluorination | Transition Metal (Pd) | Various | Enables directed fluorination and has been used to synthesize complex molecules like fluorinated amino acids. nih.govnumberanalytics.com |

Purification and Isolation Methodologies for High-Purity this compound

The isolation of high-purity this compound from a complex reaction mixture is a critical step. The crude product typically contains unreacted starting materials, isomers, byproducts, and residual reagents.

Fractional Distillation: Due to differences in boiling points between the desired product and impurities, fractional distillation is a primary method for purifying fluorinated hydrocarbons. However, separating isomers with very close boiling points can be challenging and may require highly efficient distillation columns.

Chemical Washing: Acidic impurities, such as hydrogen fluoride (HF), are common byproducts in many fluorination reactions. These can be removed by washing the crude product with a basic solution. A patented process describes contacting liquid fluorinated aliphatic hydrocarbons with an amine to remove acidic impurities, followed by distillation to recover the purified product. google.com

Fluorous Phase Separation: Highly fluorinated compounds exhibit unique solubility properties, being soluble in fluorous solvents (like perfluorohexane) but often insoluble in common organic solvents or water. wikipedia.orgtcichemicals.com This property can be exploited in "fluorous chemistry" for purification. tcichemicals.com A reaction mixture can be partitioned between a conventional organic solvent and a fluorous solvent, with the highly fluorinated target compound preferentially moving into the fluorous phase, allowing for easy separation.

Adsorption Techniques: Adsorption onto materials like activated carbon can be used to remove certain fluorinated organic compounds from fluid streams. google.com While often used for wastewater treatment, similar principles can be applied in a production setting to remove specific impurities. The regeneration of the adsorbent and recovery of valuable fluorinated compounds is also possible. google.com

Green Chemistry Principles in the Synthesis of Fluorinated Hydrocarbons

The principles of green chemistry aim to make chemical processes safer, more efficient, and more environmentally benign. These principles are increasingly being applied to the synthesis of fluorinated compounds, which has traditionally involved hazardous reagents and conditions. dovepress.com

Atom Economy and Safer Reagents: A key goal is to maximize the incorporation of atoms from the reactants into the final product. Catalytic C-H fluorination is often more atom-economical than methods requiring pre-functionalized substrates. rsc.org There is a significant push to move away from highly toxic and hazardous reagents like elemental fluorine and anhydrous HF towards safer, more manageable fluorinating agents. dovepress.comsciencedaily.com For example, recent developments have focused on using potassium fluoride (KF) in combination with other reagents to create a safer and more eco-friendly process for synthesizing certain fluorinated compounds, generating only non-toxic salts as byproducts. sciencedaily.comeurekalert.org

Energy Efficiency and Catalyst Recycling: Photocatalytic and other modern catalytic methods often operate at lower temperatures and pressures than traditional high-temperature fluorinations, thus reducing energy consumption. nih.gov The development of recyclable catalysts is another cornerstone of green fluorous chemistry. tcichemicals.com For example, fluorous-tagged catalysts can be easily separated from the reaction products by phase separation and reused, minimizing waste. tcichemicals.com

Minimizing Waste and Environmental Impact: Green chemistry emphasizes the reduction of hazardous byproducts. rsc.org For instance, processes that avoid the generation of large amounts of HCl, a byproduct of the Swarts reaction, are preferred. dovepress.com The use of fluorous techniques can also simplify product separation and solvent recycling, further reducing the environmental footprint of the synthesis. tcichemicals.comrsc.org

| Green Chemistry Principle | Application in Fluorocarbon Synthesis | Example/Benefit |

|---|---|---|

| Use of Safer Reagents | Replacing hazardous reagents like F₂ and anhydrous HF. | Employing solid fluorinating agents like Selectfluor or KF-based systems which are easier and safer to handle. mdpi.comsciencedaily.comeurekalert.org |

| Catalysis | Employing catalysts to enable reactions under milder conditions and with higher selectivity. | Photoredox and transition metal catalysis reduce energy use and the formation of unwanted byproducts. nih.govnih.gov |

| High Atom Economy | Designing synthetic routes where the maximum number of atoms from reactants are incorporated into the product. | Direct C-H functionalization avoids the need for activating groups, improving overall atom economy. rsc.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Many photocatalytic fluorinations proceed at room temperature, significantly lowering energy demands. nih.gov |

| Use of Renewable Feedstocks | (Future Goal) Developing pathways from bio-based starting materials. | Currently less developed for fluorochemicals but an active area of research for sustainable chemistry. |

| Reduction of Derivatives | Avoiding unnecessary protection/deprotection steps. | Selective catalytic methods can target specific C-H bonds without the need to protect other functional groups. mdpi.com |

Analytical and Spectroscopic Characterization Techniques for 1,1,1,2,2,3,3,4,4,5 Decafluorohexane

Advanced Chromatographic Separations and Detection Methodologies

Chromatographic techniques are fundamental for the separation of 1,1,1,2,2,3,3,4,4,5-decafluorohexane from complex matrices or from its isomers and other fluorinated byproducts. The choice of the chromatographic method is dictated by the volatility and polarity of the analyte.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. etamu.edu In GC, the compound is vaporized and separated from other components in a mixture as it travels through a capillary column. innovatechlabs.com The retention time, the time it takes for the compound to pass through the column, is a characteristic feature that aids in its identification. innovatechlabs.com

Research applications of GC-MS for fluorinated compounds often involve environmental monitoring, materials science, and chemical synthesis. The separation is typically achieved using a non-polar or mid-polar capillary column. The temperature of the column is carefully controlled and programmed to increase over time, which allows for the efficient separation of compounds with different boiling points. nih.gov Following separation by GC, the molecules enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint. etamu.edu

Illustrative GC-MS Parameters for Analysis:

| Parameter | Value |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

While GC-MS is suitable for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a versatile technique for a broader range of compounds, including those that are less volatile or thermally labile. sigmaaldrich.com For highly fluorinated compounds like this compound, which are non-polar, reversed-phase HPLC is often the method of choice. nih.gov

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. nih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For fluorinated compounds, specialized fluorous stationary phases can offer enhanced retention and selectivity. The development of HPLC methods for fluorinated systems focuses on optimizing the mobile phase composition (e.g., mixtures of water with acetonitrile (B52724) or methanol) and selecting the appropriate column chemistry to achieve efficient separation from other components. glsciences.eu Detection is commonly performed using a UV detector, although coupling HPLC with mass spectrometry (LC-MS) provides greater sensitivity and specificity. nih.gov

Illustrative HPLC Parameters for Analysis:

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or Mass Spectrometer |

State-of-the-Art Spectroscopic Investigations

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H NMR and ¹⁹F NMR are highly informative.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound (CF₃CF₂CF₂CF₂CHFCH₂F), the signals from the protons would exhibit characteristic chemical shifts and coupling patterns due to the influence of the adjacent fluorine atoms. The proton on the fifth carbon (CHF) and the two protons on the sixth carbon (CH₂F) would appear as distinct multiplets.

¹⁹F NMR Spectroscopy : ¹⁹F NMR is particularly powerful for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The spectrum would show multiple signals corresponding to the different fluorine environments within the molecule (CF₃, CF₂, CHF, CH₂F). The chemical shifts and the complex coupling patterns (J-coupling) between different fluorine nuclei and between fluorine and hydrogen nuclei provide a wealth of structural information, allowing for unambiguous identification of the isomer. researchgate.nethuji.ac.il

Illustrative NMR Data (Predicted):

| Nucleus | Chemical Shift (ppm, relative to CFCl₃ for ¹⁹F) | Multiplicity |

|---|---|---|

| ¹⁹F | ||

| CF₃- | ~ -80 | Triplet |

| -CF₂- | ~ -120 to -130 | Multiplets |

| -CHF- | ~ -180 to -200 | Multiplet |

| -CH₂F | ~ -210 to -230 | Triplet of triplets |

| ¹H | ||

| -CH F- | ~ 4.5 - 5.5 | Multiplet |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org The strong electronegativity of fluorine atoms and the high polarity of C-F bonds result in intense absorption bands in the IR spectrum.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to be dominated by strong absorptions in the region of 1000-1400 cm⁻¹, which are characteristic of C-F stretching vibrations. C-H stretching vibrations would appear in the 2900-3000 cm⁻¹ region. wisc.edu

Raman Spectroscopy : Raman spectroscopy provides information about the polarizability of molecular bonds. While C-F stretching modes are also active in Raman, they are typically weaker than in the IR spectrum. C-C bond vibrations within the hexane (B92381) backbone can also be observed. rsc.org

Illustrative Vibrational Frequencies:

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch | 2900 - 3000 | IR, Raman |

| C-F Stretch | 1000 - 1400 | IR (strong), Raman (weak) |

| C-C Stretch | 800 - 1200 | Raman |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. chemguide.co.uk In addition to being a detector for GC, standalone MS techniques can be used for detailed molecular characterization.

When this compound is analyzed by electron ionization mass spectrometry (EI-MS), it undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is reproducible and characteristic of the molecule's structure. chemguide.co.uk Common fragmentation pathways for fluorinated alkanes involve the cleavage of C-C and C-F bonds. The high stability of certain fluorinated carbocations can lead to prominent peaks in the mass spectrum. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition with high confidence. chromatographyonline.com

Illustrative Mass Spectrometry Fragmentation:

| m/z | Possible Fragment Ion |

|---|---|

| 282 | [M]⁺ (Molecular Ion) |

| 263 | [M-F]⁺ |

| 213 | [M-CF₃]⁺ |

| 163 | [M-C₂F₅]⁺ |

| 119 | [C₂F₅]⁺ |

X-ray Diffraction and Crystallographic Studies for Fluorinated Molecules

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. For fluorinated molecules that can be crystallized, single-crystal X-ray diffraction can provide precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. mdpi.commdpi.com

The process involves irradiating a single crystal with X-rays and measuring the diffraction pattern produced. The structure is then solved and refined to create a detailed model of the crystal lattice. mdpi.com This technique has been successfully applied to various fluorine-functionalized compounds to understand their solid-state conformations and intermolecular interactions. mdpi.commdpi.com

In fluorinated molecules, non-covalent interactions involving fluorine, such as C-F···F-C and C-H···F-C interactions, play a significant role in dictating the crystal packing. mdpi.com These interactions, though weaker than covalent bonds, can influence the physical properties of the material. Crystallographic studies on related fluorinated compounds have shown that these interactions can lead to specific layered or aggregated structures in the solid state. mdpi.com

Table 2: Representative Crystallographic Data for a Fluorinated Molecule (Perfluorononanoic Acid) Source: Adapted from research on Perfluorononanoic Acid. inl.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 26.172(1) |

| b (Å) | 5.6345(2) |

| c (Å) | 10.9501(4) |

| β (°) | 98.752(2) |

| Volume (ų) | 1598.6(1) |

Powder X-ray diffraction (PXRD) is another useful technique that can be used to identify the crystalline phases of a material and can be applied even when single crystals are not available. researchgate.net The resulting diffraction pattern is a fingerprint of the crystalline material. researchgate.net

Development of Novel Sensor Technologies for Environmental Detection and Quantification

The persistence and potential environmental impact of per- and polyfluoroalkyl substances (PFAS) have driven the development of novel sensor technologies for their rapid and sensitive detection. mdpi.comorganomation.com While traditional methods like liquid chromatography-mass spectrometry (LC-MS/MS) are highly accurate, they are laboratory-based and costly for widespread environmental monitoring. mdpi.commdpi.com This has spurred research into portable, low-cost sensors for on-site detection of fluorinated compounds.

A variety of sensor platforms are being explored, primarily focusing on electrochemical and optical detection methods.

Electrochemical Sensors: These sensors often utilize electrodes modified with materials that have a high affinity for PFAS. acs.org Metal-organic frameworks (MOFs) and molecularly imprinted polymers (MIPs) are two promising classes of materials. acs.org MOFs have a high surface area and can be designed to selectively capture PFAS molecules, causing a measurable change in an electrical property like impedance. acs.org MIPs are polymers created with a template molecule (like a specific PFAS) to form cavities that are complementary in shape and functionality, allowing for selective rebinding and detection. acs.org

Optical Sensors: These sensors rely on changes in optical properties, such as fluorescence, upon interaction with PFAS. nih.gov One approach involves using complex droplets or quantum dots that change their fluorescence intensity when PFAS molecules are present. nih.govnih.gov For instance, researchers have developed a method where the aggregation of quantum dots in the presence of certain perfluorinated acids leads to a change in fluorescence that can be correlated to the concentration of the analyte. nih.gov

Recent advancements have led to the development of sensors capable of detecting prominent PFAS like Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS) at parts-per-trillion levels. acs.orgmit.edu For example, an MIT-developed sensor can detect PFAS levels as low as 200 parts per trillion in a water sample by measuring changes in the electrical resistance of a specialized polymer. mit.edu Another approach uses differential behaviors of PFAS at interfaces of complex droplets to detect and quantify them through changes in fluorescence emission. nih.gov

Table 3: Examples of Emerging Sensor Technologies for PFAS Detection

| Sensor Type | Sensing Material/Principle | Target Analytes | Reported Limit of Detection (LOD) |

| Electrochemical | Metal-Organic Framework (Cr-MIL-101) | PFOS | 10 parts per trillion acs.org |

| Electrochemical | Molecularly Imprinted Polymer (MIP) | PFOS | Low parts per trillion range acs.org |

| Optical (Fluorescence) | Complex Droplets | PFOS, PFOA | Tunable sensitivity nih.gov |

| Chemiresistive | Modified Polymer | PFOA, PFBA | 200-400 parts per trillion mit.edu |

| Optical (Fluorescence) | CdS Quantum Dots | PFOA | 124.2 parts per billion nih.gov |

While many of these sensors are designed for broad-spectrum PFAS detection or target specific legacy compounds like PFOA and PFOS, the underlying principles could be adapted for the detection of other fluorinated molecules such as this compound, particularly in scenarios involving industrial contamination where its concentration might be higher. nih.gov The ongoing research aims to improve the selectivity and sensitivity of these sensors to cover a wider range of PFAS compounds. mdpi.comnih.gov

Theoretical and Computational Investigations of 1,1,1,2,2,3,3,4,4,5 Decafluorohexane

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules from first principles. For a highly fluorinated compound like 1,1,1,2,2,3,3,4,4,5-decafluorohexane, these methods provide invaluable insights into its electronic structure, which governs its reactivity, stability, and physical properties.

Density Functional Theory (DFT) has become a principal tool in computational chemistry for investigating the electronic structure and properties of molecules, offering a favorable balance between accuracy and computational cost. researchgate.netchemrxiv.org For this compound, DFT calculations are instrumental in predicting a range of molecular properties. By employing functionals like B3LYP or M06-2X with appropriate basis sets such as 6-311+G(d,p), researchers can obtain optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov

DFT is particularly useful for analyzing the reactivity of fluorinated compounds. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites within the molecule. montclair.edu For instance, in fluorinated alkanes, the high electronegativity of fluorine atoms creates regions of negative electrostatic potential, while the carbon backbone and hydrogen atoms exhibit positive potential. This information is crucial for predicting how the molecule will interact with other chemical species.

Key molecular properties of this compound that can be determined using DFT are summarized in the table below. These values are essential for understanding the molecule's behavior in various chemical environments.

| Property | Predicted Value | Method/Basis Set |

| Dipole Moment | ~2.5 - 3.5 D | B3LYP/6-311+G(d,p) |

| HOMO Energy | ~ -12.5 eV | M06-2X/6-311+G(d,p) |

| LUMO Energy | ~ +1.5 eV | M06-2X/6-311+G(d,p) |

| HOMO-LUMO Gap | ~ 14.0 eV | M06-2X/6-311+G(d,p) |

These are representative values based on typical calculations for similar fluorinated alkanes.

Furthermore, DFT can be used to study the bond dissociation energies (BDEs) within the molecule. For perfluorinated and polyfluorinated compounds, the C-F and C-C bonds are of particular interest. Computational studies on similar molecules, such as perfluoroalkyl carboxylic acids, have shown that C-C bond homolytic cleavages are often the favored initial pathways in thermal degradation. nsf.govnih.gov DFT calculations can provide the energetics for such fragmentation processes, offering insights into the molecule's stability and potential degradation pathways. nsf.govnih.gov

Ab initio methods, which are based on first principles without empirical parameterization, provide a rigorous approach to predicting molecular behavior. researchgate.net For this compound, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can offer higher accuracy for certain properties, especially those involving electron correlation. chemrxiv.org

These methods are particularly valuable for creating a benchmark for other computational techniques and for studying systems where DFT might be less reliable. For instance, ab initio calculations have been used to investigate the behavior of fluorine defects in materials, providing fundamental understanding of their complex interactions. researchgate.netaps.org In the context of this compound, ab initio calculations could be employed to accurately determine its thermochemical properties, such as enthalpy of formation and Gibbs free energy, which are crucial for predicting its behavior in various environments. nih.govnih.gov

A comparison of computational methods for predicting the enthalpy of formation for a representative fluorinated alkane is shown below.

| Method | Basis Set | Calculated Enthalpy of Formation (kJ/mol) |

| DFT (B3LYP) | 6-31G(d) | -2350 |

| DFT (M06-2X) | 6-311+G(d,p) | -2380 |

| MP2 | cc-pVTZ | -2400 |

| G4(MP2) | - | -2415 |

These are hypothetical values for illustrative purposes, based on trends observed for similar molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. youtube.com For a flexible molecule like this compound, MD simulations provide a means to explore its conformational landscape and understand its interactions with other molecules.

Conformational analysis is crucial for understanding the physical and chemical properties of polyfluorinated alkanes. nih.govnih.govacs.org The rotation around C-C single bonds gives rise to various conformers with different energies and populations. libretexts.org MD simulations, using a suitable force field, can sample these conformations over time, providing a statistical distribution of the accessible conformational states. nih.govmassbio.org Studies on similar 1,3-difluorinated alkanes have demonstrated that the presence of fluorine atoms significantly influences the conformational preferences of the alkane chain, with a notable dependence on the polarity of the surrounding medium. nih.govnih.govacs.org For this compound, it is expected that certain staggered conformations would be energetically favored to minimize steric and electrostatic repulsions between the bulky fluorine atoms.

Intermolecular interactions are key to understanding the bulk properties of this compound, such as its boiling point, viscosity, and solubility. MD simulations can elucidate the nature of these interactions, which for fluorinated compounds are often dominated by van der Waals forces and dipole-dipole interactions. The strong electronegativity of fluorine atoms leads to significant partial charges on the atoms, resulting in complex electrostatic interactions.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. researchgate.netresearchgate.net For this compound, computational studies can predict its reactivity and the pathways of its potential transformations.

DFT calculations are widely used to map out the potential energy surfaces of reactions, allowing for the determination of activation energies and reaction rates. nih.gov For instance, in the context of atmospheric chemistry or industrial processes, understanding the reaction of this compound with radicals like the hydroxyl radical (•OH) is of great importance. Computational studies on similar fluorinated compounds have investigated their degradation pathways initiated by such radicals. nsf.govnih.gov These studies typically involve locating the transition state for hydrogen abstraction or other initial reaction steps and calculating the corresponding energy barrier.

The table below presents hypothetical activation energies for the reaction of a polyfluorinated alkane with a hydroxyl radical, as would be calculated using computational methods.

| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) |

| H-abstraction from CH2 | DFT (M06-2X) | 5-8 |

| H-abstraction from CH | DFT (M06-2X) | 3-6 |

| C-C bond cleavage | DFT (M06-2X) | > 70 |

These values are illustrative and based on general knowledge of the reactivity of similar compounds.

Transition state theory, combined with the calculated energetic parameters, can then be used to estimate the reaction rate constants. This information is vital for modeling the atmospheric lifetime and environmental fate of the compound.

Predictive Modeling for Environmental and Materials Science Applications

Predictive modeling, often based on data from computational studies and experimental results, plays a crucial role in assessing the potential applications and environmental impact of chemical compounds. nih.govresearchgate.netnih.gov

In environmental science, quantitative structure-activity relationship (QSAR) models can be used to predict the environmental fate of this compound. nih.gov These models correlate molecular descriptors, which can be calculated using quantum chemical methods, with properties such as biodegradability, bioaccumulation potential, and toxicity. For many per- and polyfluoroalkyl substances (PFAS), persistence in the environment is a major concern. acs.orgnih.gov Predictive models can help to estimate the atmospheric lifetime and potential for long-range transport of this compound.

In materials science, computational modeling can guide the development of new materials with desired properties. The unique properties of fluorinated compounds, such as their low surface energy and high thermal stability, make them interesting for various applications. Predictive models can be used to screen potential candidates for applications such as lubricants, solvents, or components in advanced materials, thereby accelerating the design and discovery process.

Reactivity and Chemical Transformation Pathways of 1,1,1,2,2,3,3,4,4,5 Decafluorohexane

Mechanistic Studies of Abiotic Degradation Processes

Hydrolytic Stability and Hydrolysis Product Analysis

No studies detailing the hydrolytic stability of 1,1,1,2,2,3,3,4,4,5-decafluorohexane or the analysis of its potential hydrolysis products were found in the reviewed scientific literature.

Photolytic Degradation Mechanisms in Various Media

There is currently no available research on the photolytic degradation of this compound in any medium. Consequently, its degradation mechanisms under the influence of light are unknown.

Oxidative Transformation Pathways (e.g., reaction with hydroxyl radicals)

Specific studies on the oxidative transformation of this compound, including its reaction with hydroxyl radicals, have not been published. While research exists on the reaction of hydroxyl radicals with other fluorinated compounds, providing that information would fall outside the strict scope of this article.

Biotransformation and Biodegradation Research

Aerobic and Anaerobic Biodegradation Studies

No peer-reviewed articles or research data were identified that investigate the aerobic or anaerobic biodegradation of this compound.

Identification and Characterization of Biotransformation Products

As no biotransformation studies have been conducted on this compound, there is no information regarding potential biotransformation products or their characterization.

Microbial Enzyme Systems Involved in Fluorocarbon Metabolism

The microbial metabolism of highly fluorinated compounds such as this compound is a complex process, and specific enzymatic pathways for this particular compound have not been extensively studied. However, research on the biodegradation of other structurally similar fluorocarbons, such as fluorotelomer alcohols (FTOHs), provides insight into the potential microbial enzyme systems that could be involved. The high strength of the carbon-fluorine bond presents a significant challenge for microbial degradation.

Enzymes that have been identified as capable of acting on fluorinated molecules are often those with broad substrate specificity. Key enzyme systems implicated in the metabolism of fluorocarbons include:

Monooxygenases: These enzymes are known to initiate the degradation of alkanes and halogenated hydrocarbons. In the context of fluorinated compounds, monooxygenases could potentially hydroxylate the carbon backbone, creating a more reactive intermediate that can undergo further transformation. For instance, some Pseudomonas species that degrade alkanes have been shown to also transform FTOHs. smolecule.com

Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds. While the carbon-fluorine bond is the strongest of the carbon-halogen bonds, some dehalogenases have been shown to act on monofluoroorganic compounds. nih.gov Their activity on polyfluorinated alkanes like decafluorohexane is less certain but represents a possible, albeit likely slow, degradation pathway.

Cytochrome P450 Enzymes: This superfamily of enzymes is known for its role in the oxidation of a wide variety of xenobiotic compounds. Cytochrome P450 enzymes could potentially be involved in the initial oxidative attack on the this compound molecule. nih.gov

The metabolism of fluorocarbons by these enzyme systems is often slow and may not lead to complete mineralization. Instead, it can result in the formation of various transformation products. The efficiency of these enzymes is highly dependent on the degree and pattern of fluorination of the substrate molecule.

Table 1: Potential Microbial Enzyme Systems in Fluorocarbon Metabolism

| Enzyme System | Potential Role in this compound Metabolism |

| Monooxygenases | Initial hydroxylation of the carbon chain |

| Dehalogenases | Cleavage of carbon-fluorine bonds |

| Cytochrome P450 | Oxidative transformation of the molecule |

Interactions with Other Chemical Species and Reaction Kinetics

The chemical reactivity of this compound is largely dictated by the presence of numerous strong carbon-fluorine bonds and the remaining carbon-hydrogen bonds. Due to its highly fluorinated nature, it is generally considered to be chemically stable. However, under specific conditions, it can interact with other chemical species, particularly reactive intermediates found in the atmosphere.

Atmospheric Fate: The atmospheric lifetime of this compound will be primarily determined by its reaction rate with OH radicals. Given the expected slow reaction rate, it is likely to have a long atmospheric lifetime, contributing to its potential as a greenhouse gas. Other atmospheric removal processes, such as photolysis and reaction with ozone (O3) and nitrate radicals (NO3), are generally considered to be negligible for saturated alkanes and hydrofluorocarbons.

Thermal Stability: Highly fluorinated alkanes are known for their high thermal stability. This compound is expected to be stable at elevated temperatures, only decomposing under very high-temperature conditions. When it does decompose, it can release toxic and corrosive fumes, including hydrogen fluoride (B91410).

Table 2: Summary of Potential Interactions and Reactivity

| Reactant | Potential Reaction Pathway | Expected Reactivity |

| OH Radical | Hydrogen abstraction | Slow |

| Ozone (O3) | Negligible | Very Slow / None |

| Nitrate Radical (NO3) | Negligible | Very Slow / None |

| Photolysis | Negligible in the troposphere | Very Slow / None |

| Thermal Decomposition | C-C and C-F bond cleavage | Requires high temperatures |

Environmental Dynamics and Transport Research on 1,1,1,2,2,3,3,4,4,5 Decafluorohexane

Atmospheric Fate and Transport Modeling

The atmospheric fate and transport of a chemical like 1,1,1,2,2,3,3,4,4,5-decafluorohexane are governed by its chemical stability, reaction rates with atmospheric oxidants, and physical properties that influence its movement and persistence in the atmosphere. fluorocarbons.orgcdc.gov Research in this area utilizes sophisticated computer models to simulate how the compound would be distributed and degraded after its release.

Atmospheric Lifetime Determinations and Radiative Efficiency Studies

The climate impact of a greenhouse gas is determined by its atmospheric lifetime, which measures how long it remains in the atmosphere, and its ability to absorb thermal radiation. epa.gov

Atmospheric Lifetime: The primary factor determining the atmospheric lifetime of most HFCs is their reaction rate with the hydroxyl radical (OH), the atmosphere's main cleansing agent. fluorocarbons.org Scientists determine this through laboratory experiments where the compound is exposed to known concentrations of OH radicals in a reaction chamber, and the decay rate is measured over time. nih.gov This rate constant is then used in atmospheric models to calculate the global average atmospheric lifetime. aparc-climate.org Gases with longer lifetimes become well-mixed throughout the atmosphere, meaning their concentration is roughly the same regardless of where the emissions originated. epa.govubc.ca

Radiative Efficiency and Global Warming Potential (GWP): Radiative efficiency quantifies how effectively a molecule absorbs infrared radiation, which contributes to the greenhouse effect. reading.ac.ukcopernicus.org It is measured using techniques like Fourier Transform Infrared (FTIR) spectroscopy to obtain the compound's absorption cross-section. nih.govresearchgate.net This efficiency value, combined with the atmospheric lifetime, is used to calculate the Global Warming Potential (GWP). The GWP provides a standardized measure of a gas's climate impact relative to carbon dioxide (CO₂) over a specific time horizon, typically 100 years. fluorocarbons.orgepa.gov For instance, while specific data for this compound is not available, other hydrofluorocarbons are known to be potent greenhouse gases because the carbon-fluorine bond strongly absorbs infrared energy in a region of the spectrum where CO₂ and water vapor are not active. fluorocarbons.org

The table below illustrates the key metrics evaluated in such studies.

| Metric | Description | Typical Research Method |

| Atmospheric Lifetime | The average time a molecule of the compound resides in the atmosphere before being removed. | Relative rate technique in smog chambers to determine reaction rate with OH radicals. |

| Radiative Efficiency (RE) | A measure of the energy absorbed by the gas, typically expressed in Watts per square meter per part per billion (W m⁻² ppb⁻¹). | Laboratory measurements of the compound's infrared absorption spectrum using FTIR spectroscopy. copernicus.orgresearchgate.net |

| Global Warming Potential (GWP) | An index of the total energy a gas absorbs over a period (e.g., 100 years), compared to the same mass of CO₂. epa.gov | Calculated from the atmospheric lifetime and radiative efficiency. |

Specific, peer-reviewed values for this compound are not readily found in the searched literature.

Global Distribution and Atmospheric Cycling Research

Research into the global distribution of an atmospheric compound involves both direct measurement and computer modeling. nih.govcopernicus.org If this compound were to be used and emitted, scientists would monitor its concentration at remote atmospheric observatories around the world. These measurements would reveal trends in its atmospheric abundance and help identify major source regions. epa.gov

Atmospheric transport models, which simulate wind patterns, atmospheric mixing, and chemical degradation, are then used to understand how the compound moves from its sources and cycles globally. aparc-climate.orgcopernicus.org For a persistent compound, these models would likely show transport from industrial regions in the mid-latitudes towards the poles and vertical mixing into the stratosphere over long timescales. aparc-climate.org The ultimate removal, or sink, for HFCs is typically their slow degradation by OH radicals in the troposphere. fluorocarbons.org

Aquatic and Terrestrial Environmental Mobility and Persistence Studies

When released into the environment, a chemical can enter soil and water systems. Its mobility and persistence in these media depend on its physical and chemical properties, including how it interacts with soil particles and its solubility in water. cdc.gov

Soil Adsorption, Desorption, and Leaching Behavior

The mobility of a chemical in soil is primarily controlled by its tendency to adsorb (stick) to soil particles. nih.gov This behavior is quantified through batch equilibrium studies. regulations.govepa.gov

In these experiments, a solution containing a known concentration of the chemical is mixed with a soil sample. The mixture is agitated until equilibrium is reached, and the concentration of the chemical remaining in the solution is measured. regulations.gov The amount of chemical adsorbed to the soil is calculated by the difference. This process is repeated with different soil types and concentrations to determine the soil-water distribution coefficient (Kd). To standardize for different soils, this is often normalized to the fraction of organic carbon in the soil, yielding the organic carbon-water (B12546825) partitioning coefficient (Koc). cdc.gov

High Koc Value : Indicates strong adsorption to soil organic matter, resulting in low mobility and a reduced potential to leach into groundwater. cdc.gov

Low Koc Value : Suggests weak adsorption, meaning the chemical is more likely to remain dissolved in soil water and be transported downwards, potentially contaminating groundwater.

Desorption studies are also conducted to see if the binding is reversible, which has implications for the chemical's long-term availability in the environment. regulations.gov

The table below outlines the parameters measured in soil mobility studies.

| Parameter | Description | Implication for Leaching Potential |

| Freundlich Adsorption Coefficient (KF) | An empirical measure of adsorption capacity and intensity from batch equilibrium tests. regulations.gov | Higher KF indicates greater adsorption and lower leaching risk. |

| Organic Carbon-Water Partitioning Coefficient (Koc) | A standardized measure of a chemical's tendency to adsorb to the organic fraction of soil. cdc.gov | High Koc suggests low mobility; low Koc suggests high mobility and leaching potential. |

| Desorption Coefficient (KF-des) | A measure of the reversibility of the adsorption process. regulations.gov | If similar to KF, it indicates adsorption is largely reversible. |

Specific experimental data for this compound is not available in the reviewed sources.

Water Solubility and Partitioning Research

Understanding a compound's water solubility and its partitioning behavior is fundamental to assessing its environmental fate. epa.gov

Water Solubility: This is a measure of the maximum amount of a chemical that can dissolve in water at a specific temperature. sigmaaldrich.com It is a critical parameter because it influences how the compound is transported in surface water and groundwater. Highly soluble compounds are more mobile in aquatic systems. Standard methods for determination include the shake-flask method, where an excess of the chemical is agitated in water, and the resulting saturated solution is analyzed.

Partitioning Research: The octanol-water partition coefficient (Kow) is a key parameter used to predict how a chemical will distribute itself between an aqueous phase and an organic phase (like the fatty tissues of organisms). epa.gov It is the ratio of the chemical's concentration in octanol (B41247) (a surrogate for fat) to its concentration in water at equilibrium. A high Kow value suggests the compound is lipophilic ("fat-loving") and has a greater potential to accumulate in the tissues of living organisms.

| Property | Description | Environmental Implication |

| Water Solubility | The maximum concentration of the compound that can be dissolved in water. | Determines the concentration that can be reached in aquatic environments and influences mobility. |

| Octanol-Water Partition Coefficient (Kow) | The ratio of the compound's concentration in octanol versus water at equilibrium. | Predicts the tendency of the compound to partition into organic matter in soil/sediment and bioaccumulate in organisms. |

Specific experimental data for this compound is not available in the reviewed sources.

Bioaccumulation Potential in Model Organisms (focus on research methodologies and environmental implications)

Bioaccumulation is the process by which a chemical is absorbed by an organism from its environment, leading to a concentration in the organism that is higher than in the surrounding medium. orst.edu This occurs when the rate of uptake exceeds the rate of elimination (through metabolism or excretion). wikipedia.orgalloprof.qc.ca

Research Methodologies: The potential for a chemical to bioaccumulate is studied using model organisms, often fish, in controlled laboratory settings. The key metric measured is the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the water at steady state. nih.gov

The typical experimental design involves:

Uptake Phase: Exposing the model organism (e.g., rainbow trout or zebrafish) to a constant, low concentration of the chemical in the water. nih.gov

Depuration Phase: Transferring the organism to clean water and measuring the rate at which the chemical is eliminated from its tissues.

Analysis: Tissue samples are analyzed at various time points during both phases to determine the kinetics of uptake and elimination, from which the BCF is calculated. nih.gov

Environmental Implications: Chemicals that are persistent and have a high bioaccumulation potential can be passed up the food chain, a process known as biomagnification. alloprof.qc.cacimi.org This can lead to increasingly higher concentrations in organisms at higher trophic levels, such as predatory fish, birds, and marine mammals. cimi.org Even if the environmental concentration of a substance is very low, bioaccumulation can lead to toxic levels in wildlife, posing a risk to both individual organisms and entire ecosystems. wikipedia.org The potential for bioaccumulation is a critical consideration in the environmental risk assessment of any new chemical.

Advanced Remediation and Abatement Technologies Research for Fluorinated Compounds

The remediation of water and soil contaminated with fluorinated compounds presents significant scientific and technical challenges due to the exceptional strength of the carbon-fluorine (C-F) bond. This chemical stability, which makes these compounds valuable for many industrial applications, also results in their persistence in the environment. acs.org Research into effective remediation technologies is a critical area of environmental science, focusing on methods that can break down these recalcitrant molecules or effectively isolate them from the environment.

Adsorption is a widely applied technology for the removal of fluorinated compounds from water. This process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent).

Commonly Researched Adsorbents:

Activated Carbon: Granular activated carbon (GAC) is a frequently used adsorbent for fluorinated surfactants. google.com However, its effectiveness can be limited for certain types of fluorinated compounds, particularly those with shorter carbon chains. google.comgoogle.com

Ion-Exchange Resins: These resins can be tailored to have a high affinity for specific ionic fluorinated compounds, offering a potential for selective removal.

Novel Adsorbents: Research is ongoing to develop new materials with enhanced adsorption capacities and selectivity for a broader range of fluorinated compounds. These include biochar, clays, zeolites, and specialized polymers. uq.edu.au For instance, novel fluorinated polymer sorbents are being developed for the efficient and selective removal of various PFAS. uq.edu.au

Factors Influencing Adsorption Efficiency: The effectiveness of adsorption is dependent on several factors, including the properties of the fluorinated compound (e.g., chain length, functional group), the characteristics of the adsorbent (e.g., surface area, pore size), and the water chemistry (e.g., pH, presence of other organic matter).

Table 1: Overview of Adsorption Technologies for Fluorinated Compounds

| Adsorbent Material | Target Compounds | Key Research Findings |

| Activated Carbon | Fluorinated Surfactants | Often used for wastewater purification, but may not be selective for short-chain compounds. google.comgoogle.com |

| Ion-Exchange Resins | Ionic Fluorinated Compounds | Can offer high selectivity and removal capacity. |

| Novel Polymer Sorbents | Various PFAS | Development of reusable polymers for efficient and selective sorption. uq.edu.au |

| Biochar | General Contaminants | Potential low-cost adsorbent, effectiveness varies with feedstock and production conditions. |

Advanced Oxidation Processes (AOPs) are a class of technologies designed to mineralize persistent organic pollutants by generating highly reactive species, such as hydroxyl radicals (•OH). redalyc.orgwikipedia.org These processes are among the most promising for the complete destruction of fluorinated compounds.

Types of AOPs Investigated for Fluorinated Compounds:

Electrochemical Oxidation: This method uses an electric current to break the C-F bond. nih.gov It has shown potential for the degradation of various PFAS. redalyc.orgresearchgate.net

Sonochemical Oxidation: High-frequency ultrasound is used to create cavitation bubbles, which collapse and generate localized high temperatures and pressures, leading to the breakdown of fluorinated molecules. redalyc.org

Photocatalysis: This process utilizes a semiconductor catalyst (like titanium dioxide, TiO2) and a light source (such as UV) to generate reactive oxygen species that can degrade pollutants. redalyc.orgresearchgate.net

Supercritical Water Oxidation (SCWO): This technology subjects the contaminated water to high temperatures and pressures, bringing it to a supercritical state where organic compounds become highly soluble and can be effectively oxidized. youtube.com

Research indicates that the efficiency of AOPs can vary significantly depending on the specific fluorinated compound and the operational parameters of the treatment system. researchgate.net

Table 2: Comparison of Advanced Oxidation Processes for Fluorinated Compound Degradation

| AOP Technology | Mechanism | Advantages | Research Challenges |

| Electrochemical Oxidation | Direct/indirect oxidation at anode surface | No chemical addition required, effective for various PFAS. nih.gov | Electrode material stability, potential for byproduct formation. |

| Sonochemical Oxidation | Acoustic cavitation | Effective for a range of compounds. redalyc.org | High energy consumption, scaling up challenges. |

| Photocatalysis | Semiconductor and light-generated radicals | Can use solar light, potential for complete mineralization. redalyc.orgresearchgate.net | Catalyst deactivation, turbidity effects. |

| Supercritical Water Oxidation | Oxidation in supercritical water | Rapid and effective destruction of a wide range of organic wastes. youtube.com | High operational cost and complexity, corrosion issues. |

Biological treatment, or bioremediation, utilizes microorganisms to break down contaminants. While highly effective for many organic pollutants, the bioremediation of highly fluorinated compounds is particularly challenging due to the stability of the C-F bond and the often-low bioavailability of these substances.

Current Research Directions:

Reductive Defluorination: Some anaerobic microorganisms have been shown to be capable of removing fluorine atoms from certain fluorinated molecules through a process called reductive dechlorination (or, in this case, defluorination). frtr.gov This process involves the replacement of a halogen atom with a hydrogen atom. clu-in.org

Cometabolism: In this approach, microorganisms degrading another primary substrate produce enzymes that can fortuitously break down the target fluorinated compound.

Bioaugmentation: This strategy involves introducing specific microbial strains with known degradative capabilities into the contaminated environment to enhance the breakdown of the target pollutants. serdp-estcp.mil

While the biological degradation of many highly fluorinated compounds is considered to be very slow or non-existent under typical environmental conditions, research continues to explore microbial pathways and enzymes that could lead to effective bioremediation strategies. acs.orgnih.gov The stability of many man-made fluorinated compounds means they are not easily metabolized by biological systems. wikipedia.org

Applications of 1,1,1,2,2,3,3,4,4,5 Decafluorohexane in Materials Science and Engineering Research

Role as a Specialized Solvent in Reaction Media Research

Fluorinated solvents are increasingly recognized for their ability to act as non-innocent reaction media, modulating electroactivity and enabling reactions that are difficult to achieve in conventional solvents. acs.org Their distinct properties, such as high polarity combined with low nucleophilicity, allow for the stabilization of reactive intermediates like radicals and cations. acs.org Compounds like 1,1,1,2,2,3,3,4,4,5-decafluorohexane are explored as specialized solvents or co-solvents in polymerization and other chemical syntheses where control over solubility and reaction environment is critical.

The use of a solvent in processes like free radical polymerization is primarily to solubilize the growing polymer chains and to manage heat transfer, ensuring a more uniform molecular weight distribution. nih.gov Solvents with low chain transfer potential, such as benzene (B151609) or water, are preferred when high molecular weight polymers are desired. nih.gov Partially fluorinated alkanes, due to the strong C-F bond, are generally inert and can serve this purpose effectively. For instance, 1,1,1,2,3,4,4,5,5,5-decafluoropentane (HFC-43-10mee) is utilized as a specialized solvent and cleaning agent. nih.govnasa.gov The selection of a solvent is guided by its solubility parameter (δ), a measure of the attractive strength between molecules; for a polymer to dissolve, its solubility parameter should be close to that of the solvent. researchgate.net

Fluorinated diluents are particularly useful when the solubility of an extractant is limited in traditional hydrocarbon diluents and a more polar medium is required. elsevierpure.comtandfonline.com This makes them valuable in solvent extraction processes for separating elements. tandfonline.com The unique properties of fluorinated solvents have been investigated for over four decades, finding application in industrial-scale processes. tandfonline.com

Table 1: Comparison of Physical Properties of Selected Solvents

| Solvent | Molecular Formula | Boiling Point (°C) | Density (g/mL @ 20°C) | Dielectric Constant |

| 1,1,1,2,3,4,4,5,5,5-Decafluoropentane | C₅H₂F₁₀ | 55 nih.gov | 1.58 ( kg/L ) nih.gov | 6.8 (estimated) |

| Hexane (B92381) | C₆H₁₄ | 69 | 0.655 | 1.88 |

| Toluene | C₇H₈ | 111 | 0.867 organicchemistrydata.org | 2.38 |

| Acetone | C₃H₆O | 56 | 0.791 sigmaaldrich.com | 20.7 sigmaaldrich.com |

| Water | H₂O | 100 | 0.998 | 80.1 |

This table provides a comparative view of the physical properties of a closely related fluorinated compound (decafluoropentane) against common laboratory solvents.

Integration into Novel Polymeric Materials and Composites

The incorporation of fluorine into polymers imparts a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net This can be achieved either by polymerizing fluorine-containing monomers or by chemically modifying existing polymers to introduce fluorine atoms. researchgate.net While this compound itself is a saturated alkane and not a monomer for polymerization, it can be a precursor for creating such monomers or serve as a solvent medium for their polymerization. A significant challenge in creating new fluoropolymers is the general insolubility of highly fluorinated acrylic monomers in most solvents, with the exception of chlorofluorocarbons (CFCs). nih.gov This has led to research into alternative solvent systems, such as supercritical carbon dioxide, to facilitate these polymerizations. nih.gov

Fluoropolymers are a class of materials with exceptional properties stemming from the unique characteristics of the fluorine atom, including high electronegativity and low polarizability. acota.co.uk These properties lead to strong, stable C-F bonds and weak intermolecular forces, resulting in materials with high thermal stability, chemical inertness, and low surface energies. acota.co.uk Research focuses on creating novel fluorinated polymers that combine these benefits with improved processability, such as better solubility and lower viscosity, which can be achieved by creating highly branched structures instead of linear ones. acota.co.uk

The synthesis of new fluoropolymers can involve the polymerization of novel fluorine-containing monomers. For example, new trifluorovinyl ether (TFVE) monomers with hydrocarbon pendant groups have been synthesized to enhance solubility in organic solvents. scholaris.ca The development of polymers from renewable resources, such as vegetable oils, is also an active area of research, where novel materials ranging from soft rubbers to rigid plastics are created through various polymerization techniques. nanoscience.com

A defining characteristic of fluorinated materials is their low surface energy, which leads to unique interfacial phenomena. The term "interfacial tension" refers to the force that exists at the interface between two immiscible liquids, arising from unbalanced molecular forces. kinampark.com This property is crucial in applications involving emulsions, coatings, and biological systems. researchgate.net

Fluorinated surfaces are highly sought after for technologies that require low adhesion and chemical robustness. acs.org The study of these interfaces often involves measuring the surface tension, which can be interpreted as the energy required to increase the surface area of a liquid. nanoscience.com For many systems, the interfacial tension decreases as temperature increases. nanoscience.com The behavior of molecules at an interface can be significantly different from their behavior in the bulk of the material. researchgate.net The presence of fluorinated chains, even in small amounts as part of a larger molecule (e.g., semifluorinated alkanes), can dramatically influence the properties at an oil-water interface and affect the stability of emulsions. nih.gov The investigation of these phenomena is critical for designing advanced materials like non-stick coatings and stable composite systems.

Table 2: Interfacial Tension of Various Liquid-Liquid Systems

| System | Interfacial Tension (mN/m at 20°C) |

| n-Heptane - Water | 50.2 |

| Benzene - Water | 35.0 |

| Toluene - Water | 36.1 |

| Cyclohexane - Water | 50.2 |

| Carbon Tetrachloride - Water | 45.0 |

Source: Data compiled from literature. researchgate.net This table illustrates typical interfacial tension values for common organic solvent/water systems. Fluorinated liquids generally exhibit low interfacial tension against water and hydrocarbons.

Research into High-Performance Fluids and Lubricants

Partially fluorinated alkanes and ethers are investigated for use as high-performance fluids due to their favorable combination of properties, including non-flammability, low toxicity, thermal stability, and specific heat transfer characteristics. acota.co.uk These fluids are considered alternatives to chlorofluorocarbons (CFCs) and perfluorocarbons (PFCs) in applications such as heat transfer and lubrication. acota.co.uk For instance, hydrofluoroethers (HFEs) are used as heat transfer fluids in a wide temperature range, from -80°C to 100°C. acota.co.uk

In lubrication, the goal is to prevent metal-to-metal contact under high pressure. google.com Fluorinated additives, particularly polytetrafluoroethylene (PTFE), are used in lubricants to reduce wear and friction due to their extremely low coefficient of friction. researchgate.net Research also explores the use of low-molecular-weight organogelators to create supramolecular gel-based lubricants, which can enhance the performance of base oils like polyalphaolefins. acs.org Given its properties, this compound could be researched as a base fluid or an additive in formulations for high-performance lubricants and hydraulic fluids, especially in environments requiring chemical inertness and thermal stability.

Table 3: Properties of Selected Heat Transfer Fluids

| Fluid Type | Typical Operating Range (°C) | Key Properties | Common Applications |

| Hydrofluoroethers (HFEs) | -100 to +130 acota.co.uk | Low GWP, non-flammable, low toxicity acota.co.uk | Low-temperature cooling, solvent deposition acota.co.uk |

| Organic Fluids (e.g., biphenyl/diphenyl oxide) | 12 to 400 aig.com | High thermal stability, low vapor pressure aig.com | Concentrated solar power (CSP), industrial heating aig.com |

| Silicone Fluids | -100 to 400 | Wide liquid range, low viscosity change with temp. | Pharmaceutical processing, solar thermal |

| Glycols (Ethylene/Propylene) | -50 to 175 | Good antifreeze properties, cost-effective | HVAC systems, industrial cooling |

This table summarizes the characteristics of different classes of heat transfer fluids, highlighting the potential application space for specialized fluorinated compounds.

Microfluidic and Nanofluidic Systems Research Incorporating Fluorinated Compounds

Microfluidics and nanofluidics deal with the behavior and control of fluids in micro- and nano-scale geometries. nih.gov These technologies have applications in analytical chemistry, biomedical devices, and chemical synthesis. nih.govnih.gov A key technique in this field is droplet-based microfluidics, where immiscible fluids are used to generate thousands of independent, picoliter-sized reactors. acs.org

Fluorinated oils, such as fluorinated alkanes, are frequently used as the continuous phase in which aqueous droplets are dispersed. elsevierpure.comacs.org This is due to their immiscibility with water and their low surface energy, which helps prevent the aqueous droplets from sticking to the walls of the microfluidic channels, which are often made from materials like polydimethylsiloxane (B3030410) (PDMS). elsevierpure.com The use of fluorinated surfactants is also crucial to stabilize the droplets and prevent them from merging. acs.org A compound like this compound, with its expected properties of hydrophobicity and low interfacial tension with aqueous solutions, would be a strong candidate for investigation as the continuous oil phase in droplet-based microfluidic systems for applications in high-throughput screening, single-cell analysis, and nanoparticle synthesis. acs.orgaig.com

Future Directions and Emerging Research Frontiers for 1,1,1,2,2,3,3,4,4,5 Decafluorohexane

Interdisciplinary Research Opportunities and Challenges

The unique properties conferred by fluorine atoms present a wealth of opportunities for interdisciplinary research involving 1,1,1,2,2,3,3,4,4,5-decafluorohexane and related molecules. The strategic incorporation of fluorine can dramatically alter a molecule's stability, lipophilicity, and conformational preferences, making these compounds attractive for various fields beyond traditional chemistry. uni-muenster.de

Collaborative research centers are emerging as crucial hubs for this work, bringing together experts from chemistry, physics, pharmacy, and geology to explore fluorine-specific interactions. fu-berlin.de Such partnerships have already yielded new insights into areas like neurodegenerative diseases, by studying how fluorinated compounds affect protein folding, and have contributed to the development of new materials, such as artificial heart valves with surfaces that repel bacteria. fu-berlin.de The "Recon" project, funded by the European Research Council, exemplifies this trend by aiming to unlock the potential of complex fluorinated compounds in high-impact pharmaceuticals, imaging agents, and advanced materials through the rational design of their molecular architecture. uni-muenster.de

However, significant challenges accompany these opportunities. A primary concern is the environmental and toxicological profile of fluorinated compounds. The Fluoride (B91410) Toxicity Research Collaborative (FTRC) was established to address the "invisibility" of fluoride toxicity and to stimulate research into the health effects of fluorine compounds, an area that has been relatively neglected. slweb.org Furthermore, fluorine is a finite resource, which necessitates a sustainable approach to its use in research and industry. fu-berlin.de

| Area of Research | Interdisciplinary Opportunities | Key Challenges |

| Medicinal Chemistry & Pharmacology | Design of novel pharmaceuticals and imaging agents with enhanced stability and permeability. uni-muenster.de | Understanding and mitigating potential long-term toxicity. slweb.org |

| Materials Science & Engineering | Development of advanced materials like bacterially-resistant coatings for medical devices (e.g., artificial heart valves). fu-berlin.de | Ensuring the environmental sustainability of materials throughout their lifecycle. |

| Industrial Chemistry | Elucidating the mechanisms of industrial fluorination processes like the Simons process to improve efficiency. fu-berlin.de | Managing fluorine as a finite resource and reducing reliance on hazardous reagents. fu-berlin.deox.ac.uk |

| Environmental & Health Science | Investigating the bioaccumulation and toxic effects of fluorinated compounds. slweb.org | Lack of funded research, particularly in North America, to investigate toxic effects in humans. slweb.org |

Innovations in Sustainable Fluorine Chemistry for Hexafluorohexane Derivatives

The production of fluorochemicals has traditionally relied on energy-intensive and hazardous processes, most notably involving hydrogen fluoride (HF). ox.ac.uk This reagent is highly toxic, corrosive, and environmentally damaging, prompting a shift towards greener and more sustainable fluorination methods. ox.ac.uk

A key innovation is the development of HF-free fluorination processes. The spin-out company FluoRok, from the University of Oxford, is pioneering methods that are not only safer and more environmentally conscious but also less expensive and more energy-efficient. ox.ac.uk Research is also advancing on new synthetic methodologies that offer greater precision and milder reaction conditions. These include visible-light-mediated fluorination, which allows reactions to proceed at room temperature, and the selective fluorination of specific carbon-hydrogen (C-H) bonds. mdpi.com

Another significant stride in green chemistry is the development of novel synthetic routes that avoid toxic reagents and minimize waste. For instance, a recently developed method allows for the conversion of readily available thiols and disulfides into sulfonyl fluorides—important building blocks in "click chemistry"—using safe, low-cost materials that yield only non-toxic salts as byproducts. eurekalert.org These advancements are crucial for the future synthesis of derivatives of this compound, ensuring that their production aligns with the principles of sustainable development. eurekalert.org

| Innovative Method | Description | Advantages | Reference |

| HF-Free Fluorination | Processes that eliminate the use of highly toxic and corrosive hydrogen fluoride (HF) as a key intermediate. | Safer, environmentally conscious, less energy-intensive, and more cost-effective. | ox.ac.uk |

| Visible-Light-Mediated Fluorination | Utilizes light to drive fluorination reactions, often under mild, room-temperature conditions. | Reduces energy consumption and allows for reactions that are difficult with traditional heating. | mdpi.com |

| Selective C-H Fluorination | Methods that target specific C-H bonds for fluorination, enabling precise molecular editing. | High selectivity without the need for large amounts of catalysts. | mdpi.com |

| Green Synthesis of Sulfonyl Fluorides | Conversion of thiols and disulfides using safe reagents, producing only non-toxic byproducts like NaCl and KCl. | Environmentally friendly, low-cost, scalable, and safe. | eurekalert.org |

Advanced Methodological Development in Analytical and Computational Chemistry

Progress in understanding and utilizing this compound is intrinsically linked to advancements in analytical and computational techniques. These tools are indispensable for characterizing fluorinated compounds, predicting their properties, and guiding their design.

Computational chemistry has become an integral part of modern chemical research. sciepub.com It employs computer models to predict and visualize the structure, function, and interactions of molecules at an atomic level. ucsf.edu Techniques like Density Functional Theory (DFT) allow researchers to calculate molecular parameters and heats of formation, providing insights into the stability of complex molecular associations. scirp.org These simulations are critical in rational drug design, where they help create small molecules that bind selectively to disease-related proteins. ucsf.edu Furthermore, data-driven approaches are transforming the field. By analyzing large chemical databases like ChEMBL, researchers can identify trends in how fluorination affects biological activity, as demonstrated in a study of ligands for aminergic G protein-coupled receptors (GPCRs). nih.gov This analysis of matched molecular pairs revealed that while fluorinating aliphatic fragments often decreased biological activity, fluorination at specific positions on an aromatic ring could increase a ligand's potency significantly. nih.gov

Analytical chemistry provides the experimental methods necessary to identify, quantify, and characterize these compounds. Standardized procedures, such as those developed by the U.S. Environmental Protection Agency (e.g., Methods 3511 and 8270E), offer robust frameworks for extracting and analyzing organic compounds from various environmental matrices. epa.govepa.gov These methods are foundational and can be adapted for specific fluorinated molecules. Spectroscopic techniques, particularly mass spectrometry (e.g., GC-MS), are listed in databases like PubChem as key tools for identifying and confirming the structure of fluorinated hexanes. nih.gov The development of more sensitive and selective analytical methods will be crucial for detecting trace levels of these compounds in complex biological and environmental samples.

Global Research Collaboration and Data Sharing Initiatives

The complexity and interdisciplinary nature of fluorine chemistry necessitate robust global collaboration and open data sharing. No single research group or institution can tackle the multifaceted challenges alone. Initiatives aimed at fostering collaboration and making chemical data more Findable, Accessible, Interoperable, and Reusable (FAIR) are critical for accelerating progress. soton.ac.uk

Several global and national projects are working to create the infrastructure for enhanced data sharing. The WorldFAIR initiative, led by CODATA and the Research Data Alliance (RDA), is working to align chemical standards with FAIR principles. soton.ac.uk In Germany, the NFDI4Chem project is focused on standardizing data management workflows for chemists. soton.ac.uk Such initiatives promote the use of standardized data formats (e.g., CIF for crystallography, JSON/XML for structured data) and metadata standards, which are essential for data integration and reuse. numberanalytics.com

The goal is to move beyond static, outdated databases and create next-generation data-sharing platforms (DSPs). nih.gov These platforms are envisioned as decentralized, live ecosystems where researchers can interactively exchange, generate, and analyze data, fostering cross-disciplinary research in a secure environment. nih.gov By connecting data on chemical properties, biological activity, and toxicological impacts, these global collaborations can enhance research reproducibility, reduce the duplication of effort, and ultimately drive innovation in a more sustainable and efficient manner. soton.ac.uknumberanalytics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.